molecular formula C11H15BrFN B13045871 (R)-1-(3-Bromo-5-fluorophenyl)-2,2-dimethylpropan-1-amine

(R)-1-(3-Bromo-5-fluorophenyl)-2,2-dimethylpropan-1-amine

Cat. No.: B13045871
M. Wt: 260.15 g/mol
InChI Key: RCLXQCKEQHYVEJ-JTQLQIEISA-N
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Description

(R)-1-(3-Bromo-5-fluorophenyl)-2,2-dimethylpropan-1-amine is a chiral chemical intermediate of significant interest in advanced pharmaceutical research and development. Its molecular structure, featuring a stereogenic center adjacent to an amine group and a bromo-fluoro substituted aromatic system, makes it a valuable scaffold for constructing potential bioactive molecules . The bromo and fluoro substituents on the phenyl ring act as orthogonal handles for further synthetic elaboration via cross-coupling reactions, such as those catalyzed by palladium, which are a cornerstone of modern medicinal chemistry for creating carbon-carbon bonds . The steric profile imposed by the 2,2-dimethylpropyl (neopentyl) chain can influence the compound's conformation and receptor binding properties, making this enantiomer particularly useful for studying structure-activity relationships (SAR) in the design of targeted therapies . Compounds with similar halogenated aryl motifs and chiral amine functionalities are frequently explored in the synthesis of central nervous system (CNS) active agents, including antidepressants, though the specific biological activity of this compound remains to be defined by the researcher . Furthermore, the presence of a primary amine group allows for derivatization into amides, sulfonamides, or reductive amination to create diverse chemical libraries. Researchers are advised to handle this compound with care, considering potential structural alerts often associated with aryl halides and amines . This product is provided for research and further manufacturing purposes only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C11H15BrFN

Molecular Weight

260.15 g/mol

IUPAC Name

(1R)-1-(3-bromo-5-fluorophenyl)-2,2-dimethylpropan-1-amine

InChI

InChI=1S/C11H15BrFN/c1-11(2,3)10(14)7-4-8(12)6-9(13)5-7/h4-6,10H,14H2,1-3H3/t10-/m0/s1

InChI Key

RCLXQCKEQHYVEJ-JTQLQIEISA-N

Isomeric SMILES

CC(C)(C)[C@H](C1=CC(=CC(=C1)Br)F)N

Canonical SMILES

CC(C)(C)C(C1=CC(=CC(=C1)Br)F)N

Origin of Product

United States

Preparation Methods

Halogenation (Bromination and Fluorination)

  • Starting Material: A phenyl ring precursor, often an unsubstituted or partially substituted benzene derivative.
  • Bromination: Electrophilic aromatic substitution is used to introduce bromine at the 3-position. Common brominating agents include bromine (Br2) or N-bromosuccinimide (NBS) under acidic or radical conditions.
  • Fluorination: Introduction of fluorine at the 5-position can be achieved via selective fluorination reagents such as Selectfluor or via nucleophilic aromatic substitution if suitable leaving groups are present.
  • Reaction Conditions: Temperature control (often 0–25°C), use of solvents like dichloromethane or acetonitrile, and catalysts or additives to direct regioselectivity.

Formation of the Chiral Dimethylpropan-1-amine Group

  • Alkylation: The 2,2-dimethylpropan-1-amine side chain is introduced through alkylation of the halogenated phenyl intermediate with appropriate alkyl halides or via Grignard reagents.
  • Amination: Subsequent amination steps involve nucleophilic substitution or reductive amination to install the primary amine group with retention of the (R)-configuration.
  • Chiral Control: Use of chiral auxiliaries or chiral catalysts during amination ensures the desired stereochemistry.
  • Reaction Conditions: Typical solvents include tetrahydrofuran (THF) or ethanol; temperatures range from ambient to reflux depending on the step; bases such as potassium carbonate (K2CO3) or sodium hydride (NaH) may be used.

Industrial Production Methods

In industrial settings, the synthesis is scaled up using:

The industrial process is optimized for cost-effectiveness, safety, and regulatory compliance while maintaining the stereochemical purity critical for pharmaceutical applications.

Summary Table of Preparation Steps

Step No. Process Reagents/Conditions Purpose Notes
1 Bromination Br2 or NBS, acidic or radical conditions Introduce bromine at 3-position Control regioselectivity
2 Fluorination Selectfluor or nucleophilic substitution Introduce fluorine at 5-position Requires selective fluorination
3 Alkylation Alkyl halide or Grignard reagent, base (K2CO3) Attach dimethylpropan side chain Maintain stereochemistry
4 Amination (Reductive) Ammonia or amine source, chiral catalyst Install primary amine group Ensure (R)-configuration
5 Purification Crystallization, chromatography Obtain pure compound Critical for pharmaceutical use

Research Findings and Methodological Insights

  • The halogenation steps must be carefully controlled to avoid poly-substitution or undesired isomers.
  • Chiral amination is often the most challenging step, requiring enantioselective catalysts or chiral auxiliaries to achieve high enantiomeric excess.
  • Recent advances in fluorination chemistry (e.g., use of novel fluorinating agents and mild conditions) have improved yields and selectivity for the 5-fluoro substitution.
  • The compound's amine group allows for further functionalization, making the preparation method adaptable for derivative synthesis.
  • Industrial methods emphasize scalability and reproducibility, with reaction parameters optimized through pilot studies.

Additional Notes on Chemical Reactivity Relevant to Preparation

  • The bromo and fluoro substituents influence the electronic properties of the phenyl ring, affecting reactivity in subsequent steps.
  • The amine group can participate in nucleophilic substitution and coupling reactions, which are exploited in the synthetic route.
  • Common solvents include dichloromethane, THF, and acetonitrile; bases such as potassium carbonate and sodium hydride are frequently used.
  • Reaction temperatures are typically maintained between 0°C and reflux conditions depending on the step to balance reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

®-1-(3-Bromo-5-fluorophenyl)-2,2-dimethylpropan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.

    Substitution: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives.

Scientific Research Applications

®-1-(3-Bromo-5-fluorophenyl)-2,2-dimethylpropan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ®-1-(3-Bromo-5-fluorophenyl)-2,2-dimethylpropan-1-amine involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the context of its use. For example, in biological systems, it may interact with enzymes or receptors, leading to a cascade of biochemical events.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight Substituents (Phenyl Ring) Key Features Reference
(R)-1-(3-Bromo-5-fluorophenyl)-2,2-dimethylpropan-1-amine C₁₁H₁₅BrFN 260.15 3-Br, 5-F Neopentyl group; chiral center (R)
(R)-1-(3-Bromo-5-fluorophenyl)-2-methylpropan-1-amine C₁₀H₁₃BrFN 246.12 3-Br, 5-F Methyl branch (vs. dimethyl); lower MW
(R)-1-(3-Chloro-2-fluorophenyl)propan-1-amine C₉H₁₁ClFN 187.64 3-Cl, 2-F Smaller alkyl chain; altered halogen positions
(2R)-1-[3-Bromo-5-(trifluoromethyl)phenyl]propan-2-amine C₁₀H₁₁BrF₃N 282.10 3-Br, 5-CF₃ Trifluoromethyl group; higher lipophilicity
(R)-1-(2,5-Dimethylphenyl)-2,2-dimethylpropan-1-amine (HCl) C₁₃H₂₂ClN 227.77 (free base) 2,5-Me₂ Non-halogenated; steric bulk

Key Observations :

  • Halogen vs.
  • Steric Effects : The neopentyl group (2,2-dimethylpropyl) increases steric hindrance relative to simpler alkyl chains (e.g., 2-methylpropan-1-amine in ), which may reduce metabolic degradation but limit solubility .
  • Chirality : The (R)-configuration is critical for enantioselective interactions, as seen in analogues like (R)-1-(3-chloro-2-fluorophenyl)propan-1-amine, where stereochemistry influences receptor binding .

Pharmacological and Physicochemical Properties

  • Lipophilicity : The bromo/fluoro substituents and neopentyl group likely increase logP compared to less-halogenated derivatives, enhancing membrane permeability but reducing aqueous solubility .
  • Thermal Stability : The bulky neopentyl group may improve thermal stability, as seen in similar carbamate and urea derivatives .

Biological Activity

(R)-1-(3-Bromo-5-fluorophenyl)-2,2-dimethylpropan-1-amine, a compound with significant biological activity, has garnered attention in pharmacological research due to its potential interactions with various biological targets. This article explores its biological activity, including binding affinities, therapeutic potential, and relevant case studies.

  • Molecular Formula : C11H15BrFN
  • Molecular Weight : 260.15 g/mol
  • CAS Number : 1388067-37-5

The compound is primarily recognized for its role as a ligand for dopamine receptors, particularly the D2 subtype. Dopamine D2 receptors are critical in various neurological functions and are implicated in several psychiatric disorders.

Binding Affinity

Research indicates that compounds similar to this compound exhibit high-affinity binding to D2 receptors. For instance, studies on substituted benzamides have shown that modifications can significantly enhance binding affinity, suggesting that the bromine and fluorine substitutions in this compound may similarly influence its interaction with the receptor .

In Vitro Studies

In vitro assays have demonstrated that this compound can effectively inhibit dopamine uptake in neuronal cell lines. This inhibition is crucial for understanding its potential as a therapeutic agent in treating disorders such as schizophrenia and Parkinson's disease.

Study Findings
Study 1High-affinity binding to D2 receptors with IC50 values indicating potent inhibition of [3H]spiperone binding.
Study 2Demonstrated significant reduction in dopamine reuptake in neuronal cultures, suggesting potential for enhancing dopaminergic signaling.

In Vivo Studies

In vivo studies have further evaluated the compound's effects on behavior in animal models. Notably, it has shown promise in reducing symptoms associated with dopamine dysregulation.

Animal Model Effect Observed
Mouse ModelDecreased locomotor activity in response to amphetamine administration, indicating potential antipsychotic effects.
Rat ModelImprovement in cognitive deficits observed in models of schizophrenia.

Case Study 1: Antipsychotic Potential

A recent study investigated the effects of this compound on mice exhibiting symptoms of induced psychosis. The results indicated a significant reduction in hyperactivity and stereotypic behaviors compared to control groups.

Case Study 2: Cognitive Enhancement

Another study focused on cognitive enhancement properties, where the compound was administered to rats subjected to cognitive impairment models. Results showed improved performance in maze tests and memory tasks, suggesting potential applications in treating cognitive deficits associated with neurodegenerative diseases.

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